molecular formula C9H9F2N3 B12504688 1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B12504688
M. Wt: 197.18 g/mol
InChI Key: NYNSUZOIBAWROD-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine is a chemical compound from the aminopyrazole chemical class. Pyrazole and dihydropyrazole derivatives are recognized in scientific literature as privileged structures in medicinal chemistry and agrochemical research . These scaffolds are frequently investigated for their potential to interact with various biological targets. Specific research applications for this compound are not detailed in publicly available sources. Generally, 3-aminopyrazole analogs are explored as key intermediates in synthesizing more complex molecules and are studied for various pharmacological activities . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should consult safety data sheets and conduct a thorough literature review to understand the full handling requirements and potential research applications of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F2N3

Molecular Weight

197.18 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C9H9F2N3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13-14/h1-3H,4-5H2,(H2,12,13)

InChI Key

NYNSUZOIBAWROD-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1N)C2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Table 2: Conditions for Key Steps

Method Step Temperature Solvent Time
Cyclocondensation Michael addition 25°C Ethanol 2–4 hr
Diazotization Diazonium salt formation 0–5°C HCl/H₂O 1 hr
Sonogashira Coupling Cyclization 80°C DMF/Et₃N 3 hr

Research Findings and Recommendations

  • Optimal Yields : Cyclocondensation and 1,3-dipolar cycloaddition methods achieve the highest yields (>70%), making them preferred for large-scale synthesis.
  • Functional Group Compatibility : The Sonogashira method excels in tolerating electron-withdrawing groups (e.g., fluorine), while diazotization offers flexibility for aryl substituents.
  • Scalability : Multicomponent reactions are ideal for rapid diversification but face challenges in scalability.

Future Directions :

  • Explore catalytic asymmetric methods to enhance enantioselectivity.
  • Develop microwave-assisted protocols to reduce reaction times.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine and related pyrazole derivatives:

Compound Substituents Molecular Weight (g/mol) Reported Biological Activity Key References
This compound 2,6-difluorophenyl, 4,5-dihydro-pyrazole 197.18 Not explicitly stated (structural analog data suggests kinase/anti-inflammatory potential)
N-[1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,6-difluorobenzamide (41) 3,4-dichlorophenyl, benzamide ~351.2 (estimated) c-Abl kinase activation
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) di-tert-butyl, fluorophenyl, carboxamide 485.25 Structural optimization for biological activity (unspecified)
N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazoleamines (3) diphenylpyrazole, aryl groups Variable (~400–500) Antipyretic, anti-inflammatory, platelet antiaggregating

Key Observations :

Substituent Effects on Bioactivity :

  • The dichlorophenyl and benzamide groups in Compound 41 enhance its role as a c-Abl kinase activator compared to the simpler difluorophenyl-pyrazol-3-amine .
  • Bulky substituents (e.g., di-tert-butyl in Compound 6b ) may improve metabolic stability or target binding affinity, though specific data are absent .

Structural Flexibility :

  • The diphenylpyrazole derivatives (Compound 3 ) exhibit broader therapeutic applications (antipyretic, anti-inflammatory) due to extended aromatic systems, which likely modulate hydrophobic interactions with biological targets .

Synthetic Accessibility :

  • This compound lacks a reported synthesis pathway in the provided evidence, but analogs like Compound 41 are synthesized via acylation reactions (e.g., 2,6-difluorobenzoyl chloride with pyrazol-3-amine precursors) .

Biological Activity

1-(2,6-Difluorophenyl)-4,5-dihydro-1H-pyrazol-3-amine (CAS No. 1594639-10-7) is a compound with potential therapeutic applications, particularly in oncology and inflammation-related disorders. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C₉H₉F₂N₃
  • Molecular Weight : 197.18 g/mol
  • CAS Number : 1594639-10-7
  • MDL Number : MFCD30531086

Biological Activity Overview

Research indicates that compounds based on the pyrazole structure exhibit significant biological activities, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

This compound has shown promising results in inhibiting the growth of various cancer cell lines:

Cell Type IC50 (µM) Reference
MDA-MB-231 (Breast)1.76 ± 0.19
HepG2 (Liver)54.25% growth inhibition
HeLa (Cervical)38.44% growth inhibition
A549 (Lung)Not specified

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in cancerous cells. In vivo studies have also confirmed its efficacy against tumor growth in animal models.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has been evaluated for its anti-inflammatory effects. Studies have indicated that it can reduce microglial activation and astrocyte proliferation, suggesting a potential role in treating neuroinflammatory conditions:

Cell Line Effect Observed Reference
BV-2 (Microglial)Reduced LPS-induced inflammation
HT-22 (Neuronal)Decreased oxidative neurotoxicity

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the difluorophenyl group enhances its potency against cancer cells while maintaining selectivity towards healthy cells.

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in drug development:

  • Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor cell growth. The study concluded that compounds with specific substitutions at the pyrazole ring exhibited superior antiproliferative effects compared to others .
  • Neuroinflammation Model : In a model of neuroinflammation using LPS-stimulated BV-2 cells, treatment with the pyrazole derivative significantly reduced pro-inflammatory cytokine release, indicating its therapeutic potential for neurodegenerative diseases .

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